molecular formula C9H6Br2 B2818989 1-Bromo-4-(3-bromo-1-propynyl)benzene CAS No. 173019-84-6

1-Bromo-4-(3-bromo-1-propynyl)benzene

Cat. No.: B2818989
CAS No.: 173019-84-6
M. Wt: 273.955
InChI Key: XMMNMCDKRSOVAO-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-bromo-1-propynyl)benzene is an organic compound with the molecular formula C9H6Br2. It consists of a benzene ring substituted with a bromine atom and a 3-bromo-1-propynyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

1-Bromo-4-(3-bromo-1-propynyl)benzene is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-4-(3-bromo-1-propynyl)benzene are the Central Nervous System and the Respiratory System . These systems play crucial roles in maintaining homeostasis in the body, with the Central Nervous System controlling most functions of the body and mind, and the Respiratory System being responsible for the intake of oxygen and the expulsion of carbon dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3-bromo-1-propynyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 4-ethynylbromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the propynyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3-bromo-1-propynyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(3-bromo-1-propynyl)benzene is unique due to the presence of both a bromine atom and a 3-bromo-1-propynyl group on the benzene ring. This dual substitution allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Properties

IUPAC Name

1-bromo-4-(3-bromoprop-1-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMNMCDKRSOVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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